

# 3'-(Trifluoromethyl)acetophenone structure and SMILES notation

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## Compound of Interest

Compound Name: 3'-(Trifluoromethyl)acetophenone

Cat. No.: B147564

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## In-depth Technical Guide: 3'-(Trifluoromethyl)acetophenone

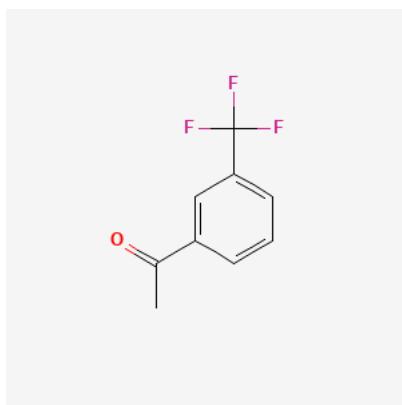
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3'-(Trifluoromethyl)acetophenone**, a key building block in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, properties, synthesis protocols, and its role in various applications.

## Core Compound Structure and Identification

**3'-(Trifluoromethyl)acetophenone** is an aromatic ketone characterized by an acetophenone structure substituted with a trifluoromethyl group at the meta-position. This trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.

Chemical Structure:



SMILES Notation: CC(=O)C1=CC(=CC=C1)C(F)(F)F[1][2]

## Compound Identification

This table summarizes the key identifiers for **3'-(Trifluoromethyl)acetophenone**.

Identifier	Value
IUPAC Name	1-[3-(trifluoromethyl)phenyl]ethanone[1]
CAS Number	349-76-8[1][3]
Molecular Formula	C9H7F3O[1][3]
Molecular Weight	188.15 g/mol [1][2]
InChI Key	ABXGMGUHGLQMAW-UHFFFAOYSA-N[1][3]

## Physicochemical Properties

The following table outlines the key physicochemical properties of **3'-(Trifluoromethyl)acetophenone**.

Property	Value
Appearance	Clear, colorless to slightly yellow liquid
Boiling Point	198-200 °C[2][4][5]
Density	1.235 g/mL at 25 °C[2][4][5]
Refractive Index	n <sub>20/D</sub> 1.4611[2][4][5]
Flash Point	83 °C (181.4 °F)
Water Solubility	620 mg/L at 25°C[4]

## Synthesis Protocols

Several methods for the synthesis of **3'-(Trifluoromethyl)acetophenone** have been reported. Below are detailed experimental protocols for two common approaches.

### Method 1: Diazotization of 3-Trifluoromethylaniline

This classic approach involves the diazotization of 3-trifluoromethylaniline, followed by a coupling reaction with acetaldoxime and subsequent hydrolysis.

Experimental Protocol:

- **Diazotization:** 3-aminobenzotrifluoride is slowly added to a solution of sulfuric acid and water, and the mixture is cooled. An aqueous solution of sodium nitrite is then added dropwise while maintaining a low temperature to form the diazonium salt.
- **Coupling:** The prepared diazonium salt solution is then added to a mixture of acetaldoxime and a copper salt catalyst in an organic solvent, such as toluene. The pH is carefully controlled during this addition.
- **Hydrolysis:** The resulting oxime intermediate is hydrolyzed using an acid, such as hydrochloric acid, to yield crude **3'-(Trifluoromethyl)acetophenone**.
- **Purification:** The crude product is then purified by distillation under reduced pressure.

## Method 2: Friedel-Crafts Acylation of Trifluoromethylbenzene

This method involves the direct acylation of trifluoromethylbenzene.

Experimental Protocol:

- Reaction Setup: Trifluoromethylbenzene and a Lewis acid catalyst (e.g., aluminum chloride) are mixed in a suitable solvent.
- Acylation: An acylating agent, such as acetyl chloride or acetic anhydride, is added to the mixture. The reaction is typically stirred at a controlled temperature.
- Work-up: The reaction is quenched, and the product is extracted with an organic solvent.
- Purification: The extracted product is washed, dried, and purified by distillation.

## Applications in Research and Development

**3'-(Trifluoromethyl)acetophenone** is a versatile intermediate with significant applications in the development of new chemical entities.

## Agrochemicals

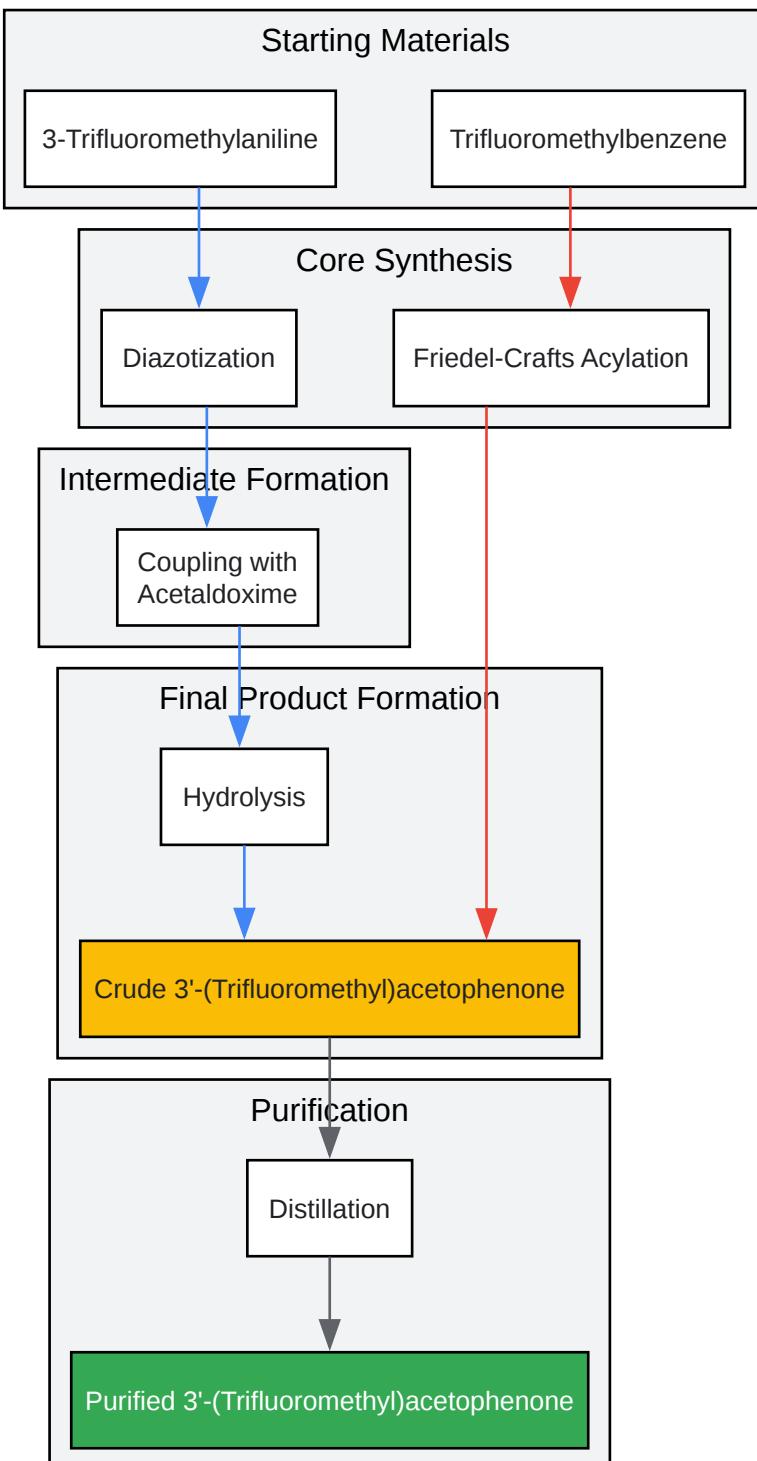
It is a crucial intermediate in the synthesis of modern fungicides, such as Trifloxystrobin.<sup>[6]</sup> The trifluoromethyl group often enhances the efficacy and metabolic stability of the final agrochemical product.<sup>[7]</sup>

## Pharmaceuticals

In medicinal chemistry, the trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability.<sup>[8]</sup> **3'-(Trifluoromethyl)acetophenone** serves as a starting material for a variety of pharmaceutical compounds.<sup>[9]</sup> Research has indicated its utility as a reagent in the stabilization of endosomal toll-like receptor TLR8, suggesting a role in modulating immune responses.<sup>[4]</sup>

## Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of **3'-(Trifluoromethyl)acetophenone**, highlighting the key stages from starting materials to the final purified product.



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Caption: Generalized synthetic pathways to **3'-(Trifluoromethyl)acetophenone**.

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